4-Morpholin-4-ylbut-3-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholino-1-butyne-3-one is a chemical compound with the molecular formula C8H13NO2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Morpholino-1-butyne-3-one can be synthesized through multiple-step organic synthesis. One common method involves the reaction of morpholine with propargyl bromide under basic conditions to form the intermediate, which is then oxidized to yield the final product .
Industrial Production Methods: Industrial production of 1-Morpholino-1-butyne-3-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Morpholino-1-butyne-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different morpholine derivatives.
Substitution: The butyne moiety allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react under mild conditions.
Major Products: The major products formed from these reactions include various substituted morpholines and butyne derivatives, which can be further utilized in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
1-Morpholino-1-butyne-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Morpholino-1-butyne-3-one involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, modulating their function. This interaction is crucial in its role as an antisense oligonucleotide, where it binds to complementary RNA sequences to inhibit gene expression .
Vergleich Mit ähnlichen Verbindungen
1-Butyne: A simple alkyne with similar reactivity but lacks the morpholine ring.
1-Bromo-2-butyne: Another alkyne derivative with different substituents, used in various synthetic applications.
Uniqueness: 1-Morpholino-1-butyne-3-one is unique due to the presence of both the morpholine ring and the butyne moiety, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
114479-14-0 |
---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
4-morpholin-4-ylbut-3-yn-2-one |
InChI |
InChI=1S/C8H11NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h4-7H2,1H3 |
InChI-Schlüssel |
FVEXYNGPRZQHKP-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CN1CCOCC1 |
Kanonische SMILES |
CC(=O)C#CN1CCOCC1 |
Synonyme |
3-Butyn-2-one, 4-(4-morpholinyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.